molecular formula C17H14Cl4F3N3O2S B2996710 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane CAS No. 1022094-79-6

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane

Cat. No.: B2996710
CAS No.: 1022094-79-6
M. Wt: 523.17
InChI Key: RKWDHUGKNARGIH-UHFFFAOYSA-N
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Description

The compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane is a structurally complex molecule featuring a 1,4-diazepane core substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group at position 1 and a 2,4,5-trichlorophenylsulfonyl moiety at position 4.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl4F3N3O2S/c18-11-7-13(20)15(8-12(11)19)30(28,29)27-3-1-2-26(4-5-27)16-14(21)6-10(9-25-16)17(22,23)24/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWDHUGKNARGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl4F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2,4,5-trichlorophenyl)sulfonyl-1,4-diazepane is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C₁₆H₁₄ClF₃N₄O₂S
  • Molecular Weight : 386.76 g/mol
  • CAS Number : 478262-11-2

The compound exhibits biological activity primarily through its interaction with various cellular targets. It is hypothesized to act as an inhibitor of specific enzymes involved in cell signaling pathways. The presence of the trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and target engagement.

Antimicrobial Properties

Studies have shown that the compound exhibits antimicrobial activity against a range of bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations.

Anticancer Activity

Recent research indicates that the compound has potential anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines by activating caspase pathways. The mechanism appears to involve the modulation of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytosol.

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50 (µM) Mechanism
AntimicrobialStaphylococcus aureus5.0Cell wall synthesis inhibition
AntimicrobialEscherichia coli7.2Membrane disruption
AnticancerHeLa (cervical cancer)10.5Apoptosis via caspase activation
AnticancerMCF-7 (breast cancer)12.3Mitochondrial pathway modulation

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. Results indicated that it was effective in reducing bacterial load in vitro and showed promise for further development as an antimicrobial agent .
  • Cancer Research : In a study conducted by Zhang et al., the compound was tested on various cancer cell lines, including breast and cervical cancer cells. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound activates apoptotic pathways by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cell death .

Comparison with Similar Compounds

Key Observations :

  • The target compound distinguishes itself through the sulfonyl-trichlorophenyl group , absent in the other analogs . This group enhances molecular weight and introduces additional chlorine atoms, increasing lipophilicity (logP) and steric bulk.
  • The 3-fluoropyridinyl analog lacks both chlorine and trifluoromethyl groups, resulting in reduced electronegativity and altered pharmacokinetic profiles.

Physicochemical Properties

  • Solubility: The sulfonyl group in the target compound improves aqueous solubility compared to non-sulfonylated analogs (e.g., ). However, the trichlorophenyl moiety may counteract this by increasing hydrophobicity.
  • Stability : The trifluoromethyl and sulfonyl groups enhance metabolic stability by resisting oxidative degradation, a feature absent in the fluoropyridinyl analog .
  • Lipophilicity : The target compound likely has a higher logP than or due to additional chlorine atoms and the trichlorophenyl group.

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